N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
N-benzyl-1-propylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-2-12-20-16-11-7-6-10-15(16)19-17(20)18-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNVCPOTVMCICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 1H-1,3-benzodiazole with benzyl chloride and propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Utility : Benzyl-substituted benzodiazoles are commonly synthesized via nucleophilic substitution or coupling reactions. For example, 1-benzyl-1H-1,3-benzodiazol-2-amine is prepared using benzyl halides and benzodiazole precursors under basic conditions .
Biological Activity
N-benzyl-1-propyl-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzodiazole core that contributes to its biological properties. Its molecular formula is CHN, with a molecular weight of approximately 270.36 g/mol. The compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects. For example:
- Enzyme Inhibition : It may inhibit phospholipase A2 (PLA2), which is involved in inflammatory responses .
- Receptor Modulation : The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Properties : Studies indicate that the compound possesses antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity : Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in cancer cell lines through mechanisms such as microtubule stabilization and apoptosis induction .
Anti-inflammatory Effects : By inhibiting PLA2 and other inflammatory mediators, this compound may reduce inflammation in various models .
1. Anticancer Activity
A study investigating the anticancer properties of benzodiazole derivatives reported that this compound significantly inhibited the growth of breast cancer cells (MCF7) in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Efficacy
In another study, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This suggests its potential as a treatment for resistant bacterial infections.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| 6-benzyl-1,3-benzodioxole derivatives | Antimitotic | Inhibition of microtubule assembly |
| 1-(3-(N-pyridinyl)propyl)-benzodiazole | Antidepressant | Serotonin receptor modulation |
Q & A
Basic Research Question
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) or kinase inhibition .
- Structural analogs : Compare with benzoxazole derivatives (e.g., 4-fluoro-N-methyl-1,3-benzoxazol-2-amine) known for anticancer properties .
- ADMET profiling : Evaluate solubility (logP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .
What solvent systems are optimal for improving the solubility of this compound in biological assays?
Advanced Research Question
- Polar aprotic solvents : DMSO or DMF for stock solutions (≤10 mM) .
- Aqueous buffers : Use co-solvents (e.g., 5% Tween-80 in PBS) to enhance dispersion .
- Crystallography : Grow single crystals in ethyl acetate/hexane mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
